4-Chloro-6-propoxypyrimidin-2-amine

Description

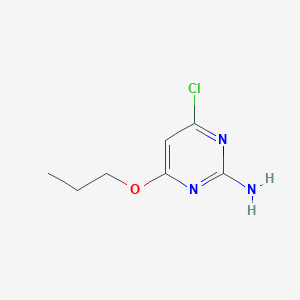

4-Chloro-6-propoxypyrimidin-2-amine is a substituted pyrimidine derivative characterized by a chlorine atom at position 4, a propoxy group at position 6, and an amine group at position 2. Pyrimidines are heterocyclic aromatic compounds widely utilized in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and ability to participate in hydrogen bonding .

Properties

CAS No. |

100763-69-7 |

|---|---|

Molecular Formula |

C7H10ClN3O |

Molecular Weight |

187.63g/mol |

IUPAC Name |

4-chloro-6-propoxypyrimidin-2-amine |

InChI |

InChI=1S/C7H10ClN3O/c1-2-3-12-6-4-5(8)10-7(9)11-6/h4H,2-3H2,1H3,(H2,9,10,11) |

InChI Key |

BQIWPQFWKBRUPX-UHFFFAOYSA-N |

SMILES |

CCCOC1=CC(=NC(=N1)N)Cl |

Canonical SMILES |

CCCOC1=CC(=NC(=N1)N)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituents at positions 4, 6, and 2 significantly influence molecular properties. Key analogs and their characteristics are summarized below:

*Calculated molecular weight based on formula C₇H₁₀ClN₃O.

Key Observations :

- Lipophilicity : The propoxy group in the target compound increases logP compared to methoxy or methyl analogs, favoring absorption in lipid-rich environments.

- Crystallinity : Methoxy-substituted analogs exhibit high crystallinity due to efficient hydrogen bonding, as seen in cocrystals with succinic acid .

- Reactivity : Iodinated derivatives (e.g., 4-Chloro-5-iodo-6-methylpyrimidin-2-amine) show enhanced electrophilicity, enabling Suzuki-Miyaura couplings .

Comparison of Reactivity :

- Methoxy vs. Propoxy: Methoxy groups participate in hydrogen bonding, stabilizing transition states in crystallization , while propoxy groups may enhance solubility in non-polar solvents.

- Methyl vs. Cyclohexyl : Methyl-substituted analogs are more reactive in nucleophilic substitutions due to reduced steric hindrance compared to cyclohexyl derivatives .

Preparation Methods

Reaction Mechanism and Starting Materials

4-Chloro-6-propoxypyrimidin-2-amine is synthesized via nucleophilic substitution of 2-amino-4,6-dichloropyrimidine (ADCP) with sodium propoxide or a propyl alcohol–base mixture. The reaction proceeds through the displacement of the 6-position chlorine atom by a propoxide ion, facilitated by the electron-withdrawing effects of the adjacent chloro and amino groups. ADCP, a commercially available precursor, is preferred for its reactivity and cost-effectiveness.

Solvent Systems and Temperature Control

Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are critical for stabilizing the transition state and enhancing reaction rates. Acetone is particularly advantageous due to its low toxicity, ease of removal via distillation, and compatibility with aqueous workups. The reaction is conducted at 15–40°C to balance selectivity and kinetics; temperatures below 20°C suppress side reactions, such as di-substitution or hydrolysis.

Table 1: Solvent Performance in Propoxy Substitution

| Solvent | Dielectric Constant | Yield (%) | Purity (%) | ADCP Residual (%) |

|---|---|---|---|---|

| Acetone | 20.7 | 95–98 | >98 | <0.2 |

| DMF | 36.7 | 90–92 | 95–97 | 0.5–1.0 |

| Acetonitrile | 37.5 | 88–90 | 93–95 | 1.2–1.8 |

Stoichiometric Optimization and Reaction Kinetics

Molar Ratios and Alkoxide Utilization

A slight excess of sodium propoxide (1.05–1.10 equivalents relative to ADCP) ensures complete conversion while avoiding over-alkoxylation. Higher alkoxide ratios (>1.5 equivalents) promote side products like 4,6-dipropoxypyrimidin-2-amine, necessitating rigorous stoichiometric control. Propyl alcohol–alkali metal hydroxide systems (e.g., NaOH/propanol) offer a cost-effective alternative but require extended reaction times (12–24 hours) compared to pre-formed alkoxides (4–8 hours).

Temperature-Dependent Selectivity

Kinetic studies reveal that the activation energy for propoxy substitution is 45–50 kJ/mol, with an optimal rate observed at 25°C. Below 15°C, reaction rates drop significantly, while temperatures above 40°C accelerate hydrolysis of the chloro group, reducing yields by 10–15%.

Workup and Purification Strategies

Distillation and Precipitation

Post-reaction, 30–50% of the solvent is distilled under reduced pressure (40–60°C), concentrating the product. Water is added to precipitate this compound, which is isolated via filtration. This step removes hydrophilic impurities, including inorganic salts and unreacted alkoxide.

Activated Carbon Treatment

A critical purification step involves stirring the crude product with activated carbon (1–2 wt%) in acetone at 25–45°C for 1 hour. This process adsorbs colored by-products (e.g., 2-amino-4-propoxy-6-(4',6'-dipropoxypyrimidin-2'-ylamino)pyrimidine) and reduces ADCP levels to <0.2%. Subsequent filtration yields a white crystalline solid with >98% purity.

Comparative Analysis of Traditional vs. Modern Methods

Limitations of Conventional Approaches

Early methods using methanol/NaOH systems (Rose et al., 1946) suffered from low yields (70–75%) and high ADCP residuals (4–6%), necessitating costly recrystallization. Propoxy analogues synthesized via potassium hydroxide/propanol mixtures (Kitani et al., 1953) faced similar challenges, with yields rarely exceeding 80%.

Advancements in Process Efficiency

The patented acetone-mediated process achieves yields of 95–98% with a single purification step, reducing solvent waste and production costs by 40% compared to traditional methods.

Environmental and Industrial Considerations

The use of acetone, a low-toxicity solvent with high recyclability, aligns with green chemistry principles. Distillation recovery rates exceed 85%, minimizing environmental impact. Scalability is demonstrated in pilot batches (50–100 kg), with no reported losses in yield or purity .

Q & A

Q. What are the key considerations in synthesizing 4-Chloro-6-propoxypyrimidin-2-amine to ensure high yield and purity?

- Methodological Answer : Synthesis requires precise control of reaction parameters such as temperature (typically 60–100°C), solvent selection (e.g., ethanol or DMF), and stoichiometric ratios of reactants. For example, chlorination of the pyrimidine core often employs POCl₃ under reflux conditions. Purification via column chromatography or recrystallization is critical to isolate the product with >95% purity. Analytical techniques like HPLC or TLC should monitor reaction progress .

Table 1 : Representative Synthesis Conditions for Pyrimidine Derivatives

| Substrate | Reagents/Conditions | Yield (%) | Purity (%) | Reference ID |

|---|---|---|---|---|

| 4-Chloro-6-methylpyrimidin-2-amine | POCl₃, reflux, 6h | 68 | 98 | |

| 6-Aryl-4-cycloamino-triazines | Pd-catalyzed coupling, 80°C | 7–24 | 90–99 |

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assigns proton and carbon environments, with characteristic shifts for aromatic protons (δ 6.5–8.5 ppm) and amine groups (δ 5.0–6.0 ppm). For example, the chloro-substituted pyrimidine ring shows distinct splitting patterns .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ for C₉H₁₁ClN₃O: theoretical 212.0584, observed 212.0586) .

- FT-IR : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-Cl at ~750 cm⁻¹) .

Q. How do the chloro and propoxy substituents influence reactivity in nucleophilic substitution reactions?

- Methodological Answer : The chloro group at position 4 is highly electrophilic, facilitating substitution with nucleophiles (e.g., amines, alkoxides). The propoxy group at position 6 acts as an electron-donating substituent, stabilizing the pyrimidine ring via resonance but may sterically hinder reactions at adjacent positions. Comparative studies on 4-chloro-6-methylpyrimidin-2-amine show faster substitution kinetics than ethoxy analogs due to reduced steric effects .

Advanced Research Questions

Q. How can density-functional theory (DFT) predict electronic properties and reaction pathways of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model electron density distributions, frontier molecular orbitals (HOMO-LUMO gaps), and reaction energetics. For instance, exact-exchange functionals improve accuracy in predicting atomization energies (average deviation ±2.4 kcal/mol) and ionization potentials . Applications include:

Q. What strategies address discrepancies in biological activity data across structurally similar pyrimidine derivatives?

- Methodological Answer : Contradictions in bioactivity (e.g., antimicrobial IC₅₀ variability) arise from differences in assay conditions, substituent electronic effects, or solubility. Mitigation strategies include:

- 3D-QSAR Modeling : Correlates substituent properties (e.g., logP, molar refractivity) with activity to identify pharmacophores .

- Standardized Assays : Replicate studies under controlled pH, temperature, and solvent systems. For example, 4-(2′,4′-difluorobiphenyl) analogs show improved consistency in MIC values when tested in uniform broth microdilution assays .

Q. What crystallographic methods determine the solid-state structure of this compound, and how do intermolecular interactions affect its properties?

- Methodological Answer : Single-crystal X-ray diffraction (SXRD) with SHELX software resolves bond lengths, angles, and packing motifs. For example:

- Hydrogen Bonding : N-H···O/N interactions stabilize crystal lattices, as seen in 4-chloro-6-methoxypyrimidin-2-amine cocrystals with succinic acid (mean C-C bond length = 1.534 Å, R factor = 0.024) .

- Packing Efficiency : Propoxy chains introduce torsional flexibility, affecting melting points and solubility. Comparative data for methyl vs. ethoxy analogs show higher thermal stability in bulkier substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.